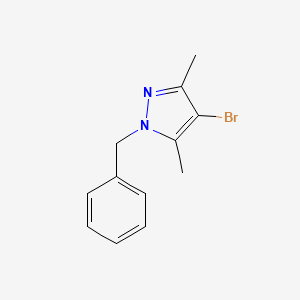

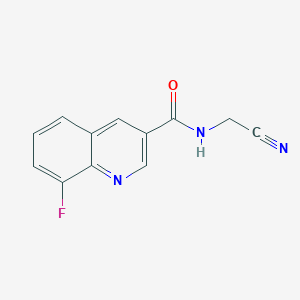

![molecular formula C18H17NO2S2 B2953452 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide CAS No. 2097933-83-8](/img/structure/B2953452.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound contains several interesting functional groups: a furan ring, a thiophene ring, an amide group, and a methylsulfanyl group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound, but with a sulfur atom instead of oxygen . Both of these structures are found in many biologically active compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Synthesis Techniques : Research has shown that compounds similar to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide can be synthesized using various methods. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide, a related compound, involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 and oxidation to yield derivatives like 2-(furan-2-yl)benzo[e][1,3]benzothiazole (А. Aleksandrov & М. М. El’chaninov, 2017).

Electrophilic Substitution Reactions

- Electrophilic Substitution : These compounds can undergo various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, as part of their chemical reactivity (А. Aleksandrov & М. М. El’chaninov, 2017).

Application in Solar Cells

- Dye-Sensitized Solar Cells : Research indicates the use of phenothiazine derivatives, with furan as a conjugated linker, in dye-sensitized solar cells. These derivatives, including those with furan linkers, have shown significant improvements in solar energy-to-electricity conversion efficiency (Se Hun Kim et al., 2011).

Application in Organic Synthesis

- Synthesis of Complex Organic Compounds : The use of furan and thiophene compounds in the synthesis of complex organic compounds like 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives has been explored. This includes methodologies featuring good yields, high selectivity, and faster reaction times (B. Reddy et al., 2012).

Photocatalytic Reactions

- Photoinduced Reactions : Photoinduced reactions of related compounds have been investigated, such as the oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, providing access to functionalized polyheterocyclic compounds (Jin Zhang et al., 2017).

Electrochemical Applications

- Electrolytes in Energy Storage : Studies have been conducted on the use of furan and thiophene compounds as additives to improve cathode cycleability in energy storage devices. These additives are found to form a thin film on the cathode, enhancing performance (K. Abe et al., 2006).

Antimicrobial Activities

- Antimicrobial Properties : Furan/thiophene-1,3-benzothiazin-4-one hybrids have been synthesized and evaluated for their in vitro antimicrobial activities. Some of these compounds demonstrated effective action against various bacteria and yeasts (Łukasz Popiołek et al., 2016).

Electrophysiological Activity

- Cardiac Electrophysiology : N-substituted imidazolylbenzamides, structurally related to the target compound, have shown cardiac electrophysiological activity, indicating their potential in medical applications such as treatment of arrhythmias (T. K. Morgan et al., 1990).

Wirkmechanismus

The compound also contains a benzamide moiety, which is a common feature in many pharmaceutical drugs and is known to interact with various biological targets. For instance, some benzamide derivatives are known to inhibit histone deacetylase, an enzyme that plays a key role in the regulation of gene expression .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c1-22-16-8-3-2-6-13(16)18(20)19-12-14(15-7-4-10-21-15)17-9-5-11-23-17/h2-11,14H,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMYXSLQGDDAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

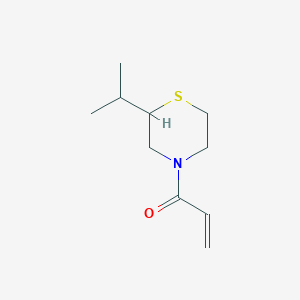

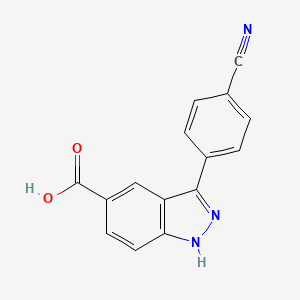

![5-chloro-4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B2953370.png)

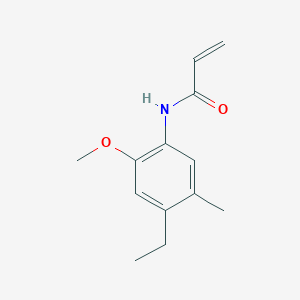

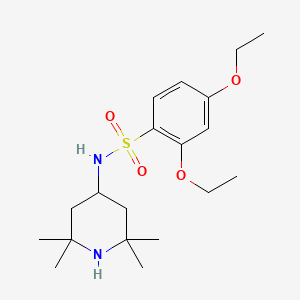

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2953377.png)

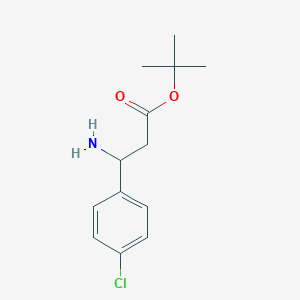

![2-[2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2953384.png)

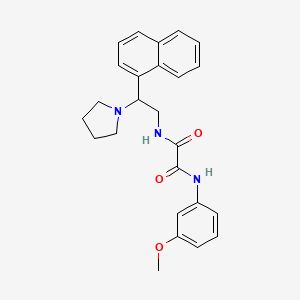

![Benzo[d]thiazol-6-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2953390.png)